![molecular formula C13H14N2O4 B2929260 Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate CAS No. 922851-90-9](/img/structure/B2929260.png)
Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate” is a complex organic compound. It likely contains a benzoate group, which is common in various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like esterification or alkylation .Molecular Structure Analysis
The molecular structure would likely be determined using techniques such as X-ray diffraction (XRD), FTIR, RAMAN & NMR .Chemical Reactions Analysis
The compound, like other esters, might react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis
Based on similar compounds, it might be a liquid at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Agriculture: Insecticide Development
Methyl benzoate: , a compound structurally related to Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, has been identified as a promising candidate for environmentally safe insecticides. Its efficacy against a variety of agricultural, stored product, and urban insect pests has been demonstrated. It functions through multiple modes of action, including as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .
Pharmaceutical Research: Anticancer Agents
Para-aminobenzoic acid (PABA) analogs, which share a similar benzoate moiety with Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, have shown potential in the development of novel anticancer agents. These compounds exhibit a range of biological activities, including antimicrobial, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .
Chemical Synthesis: Building Blocks for Drug Development
The benzoate group is a key component in the synthesis of various pharmacologically active compounds. As a building block, it allows for structural versatility and the ability to undergo substitutions, which is crucial for the development of a wide range of novel molecules with potential medical applications .
Sustainable Pest Management
Methyl benzoate’s role in sustainable agriculture extends to integrated pest management (IPM) strategies. Its natural occurrence as a metabolite in plants and its various modes of action make it a very promising candidate for use in IPM under either greenhouse or field conditions .
Molecular Targeting in Cancer Therapy
PABA derivatives, including those with benzoate groups, are being explored for their role as molecular targets in cancer therapy. Their interaction with specific cellular mechanisms can lead to the development of targeted treatments with higher efficacy and lower side effects .
Drug Resistance: Novel Targets
The exploration of benzoate derivatives, including Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate, contributes to the identification of novel targets for overcoming drug resistance in various diseases, particularly in cancer therapy .
Environmental Safety: Biopesticides
The environmental impact of pesticides is a significant concern. Methyl benzoate, due to its natural occurrence and low toxicity to humans, represents a shift towards more environmentally benign control methods that prioritize environmental, food safety, and human health .
Synthesis of Regioselective Synthons
In chemical synthesis, the selective displacement of functional groups in compounds like Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate can lead to the production of high-ratio regioselective synthons. These are essential intermediates for further chemical reactions and the development of complex molecules .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate are currently unknown. This compound is structurally similar to benzocaine, a local anesthetic . Therefore, it might interact with similar targets, such as voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons .
Mode of Action
Based on its structural similarity to benzocaine, it might act by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials and causing a numbing effect .
Biochemical Pathways
Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport protein, which could potentially be affected by this compound .
Pharmacokinetics
Similar compounds have been shown to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been reported to be around 23% .
Result of Action
Similar compounds have been shown to have antimicrobial, anti-inflammatory, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBREUSZWQZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.